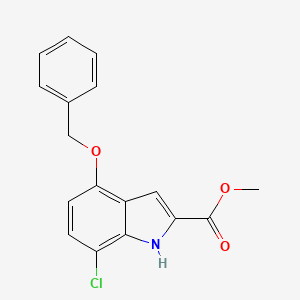

Methyl 4-(benzyloxy)-7-chloro-1h-indole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 7-chloro-4-phenylmethoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO3/c1-21-17(20)14-9-12-15(8-7-13(18)16(12)19-14)22-10-11-5-3-2-4-6-11/h2-9,19H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESDPQKUBVDVRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CC(=C2N1)Cl)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(benzyloxy)-7-chloro-1h-indole-2-carboxylate typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Attachment of the Phenylmethoxy Group: The phenylmethoxy group can be attached through a nucleophilic substitution reaction using phenylmethanol and a suitable leaving group.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(benzyloxy)-7-chloro-1h-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Corresponding substituted indole derivatives.

Scientific Research Applications

Methyl 4-(benzyloxy)-7-chloro-1h-indole-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(benzyloxy)-7-chloro-1h-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Functional Group Analysis

Key structural analogues differ in substituent positions, functional groups, and N1 substitution. These variations impact physicochemical properties, synthetic pathways, and biological activity.

Table 1: Structural and Functional Comparison

Impact of Substituent Position

- Benzyloxy Group Position : The target compound’s 4-OBz group differs from the 5-OBz analogue (). Positional isomerism may alter steric hindrance and electronic distribution, affecting binding interactions in biological systems or crystallization behavior.

- Chloro vs. Methoxy at Position 7 : The 7-Cl substituent in the target compound introduces strong electron-withdrawing effects compared to the 7-OMe group in the methoxy analogue (). This could enhance stability in electrophilic reactions or modify solubility.

Functional Group Differences

- Ester vs. Carboxylic Acid: The methyl ester in the target compound and its 5-OBz analogue () contrasts with the carboxylic acid derivative ().

- N1 Substitution : The 1-Me group in the methoxy analogue () may hinder hydrogen bonding at N1 compared to the target compound’s NH group, influencing crystal packing or protein interactions.

Crystallographic and Physicochemical Properties

- The 4-OBz-7-OMe-1-Me analogue () exhibits a well-resolved crystal structure (R factor = 0.044), with a planar indole core stabilized by intermolecular hydrogen bonds. The target compound’s 7-Cl substituent may introduce torsional strain or alter packing efficiency due to its larger van der Waals radius compared to OMe.

- Melting points vary significantly: the 5-OBz analogue melts at 193–195°C (), while the ethyl 5-OMe ester () melts at 199–201°C. Chloro substituents generally increase melting points relative to methoxy groups due to stronger intermolecular forces.

Biological Activity

Methyl 4-(benzyloxy)-7-chloro-1H-indole-2-carboxylate (M4BIC) is a compound with significant potential in medicinal chemistry, particularly in the realms of antimicrobial and anticancer research. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse scientific literature.

- Molecular Formula: C17H14ClNO3

- Molecular Weight: 315.75 g/mol

- CAS Number: 1427571-15-0

- Structural Features: The compound features a chloro substituent at the 7-position of the indole ring, which may influence its biological interactions and reactivity.

Synthesis

The synthesis of M4BIC typically involves several steps:

- Bromination or Chlorination of an indole derivative.

- Nucleophilic Substitution to introduce the benzyloxy group.

- Esterification to form the methyl ester.

These methods can vary in complexity and yield, with optimization of reaction conditions being crucial for efficient synthesis .

Antimicrobial Properties

M4BIC has been studied for its antimicrobial activity. For instance, similar compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. Although specific data on M4BIC's antimicrobial efficacy is limited, the structural similarities with other active compounds suggest potential activity .

Anticancer Activity

Research indicates that indole derivatives exhibit significant anticancer properties. M4BIC's structural configuration may enhance its ability to interact with biological targets involved in cancer cell proliferation:

- Mechanism of Action: While specific studies on M4BIC are scarce, related compounds have demonstrated mechanisms such as microtubule destabilization and apoptosis induction in cancer cells . The presence of the chloro group at the 7-position is hypothesized to enhance binding affinity to certain molecular targets.

- Case Studies: In related studies, indole derivatives have shown growth inhibition against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). For example, compounds structurally related to M4BIC exhibited IC50 values ranging from 2.43 to 14.65 μM against these cell lines .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 4-(benzyloxy)-7-chloro-1H-indole-2-carboxylate | C17H14ClO3 | Contains a chlorine substituent at position 7 |

| Methyl 4-(benzyloxy)-1H-indole-2-carboxylate | C17H15NO3 | Lacks halogen substitution |

| Methyl 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylate | C17H14BrO3 | Contains a bromine substituent instead of chlorine |

This table illustrates how variations in halogen substitution can affect biological activity and chemical reactivity.

Future Directions

Given the promising biological activities associated with indole derivatives, further research into M4BIC could yield valuable insights into its pharmacological potential. Key areas for future investigation include:

- In vitro and In vivo Studies: Comprehensive testing on various cancer cell lines and animal models to assess therapeutic efficacy and safety.

- Mechanistic Studies: Detailed exploration of its interaction with specific molecular targets to elucidate its mode of action.

- Structure-Activity Relationship (SAR) Analysis: Investigating how modifications to the chemical structure influence biological activity.

Q & A

Q. Optimization Strategies :

- Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of intermediates.

- Monitor reaction progress via TLC or HPLC to isolate intermediates before side reactions occur.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

Advanced Structural Characterization

Q: How can X-ray crystallography and NMR spectroscopy resolve ambiguities in the structural assignment of methyl 4-(benzyloxy)-7-chloro-1H-indole-2-carboxylate? A:

- X-ray Crystallography : Confirms the planar indole core and substituent orientations. For example, dihedral angles between the indole ring and benzyloxy group (≈26–50°) influence steric interactions .

- NMR Analysis :

- ¹H NMR : Benzyloxy protons (δ 4.8–5.2 ppm as a singlet) and indole NH (δ ~10–12 ppm, broad).

- ¹³C NMR : Ester carbonyl (δ ~165–170 ppm), aromatic carbons (δ 110–150 ppm).

- Contradictions : Discrepancies in NOESY/ROESY data may arise from dynamic rotational barriers in the benzyloxy group. Use variable-temperature NMR to resolve .

Basic Biological Activity Profiling

Q: What in vitro assays are recommended to evaluate the antimicrobial or anticancer potential of this compound? A:

- Antimicrobial Testing :

- MIC Assays : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Time-Kill Studies : Confirm bactericidal vs. bacteriostatic activity.

- Anticancer Screening :

- MTT/PrestoBlue Assays : Cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7).

- Apoptosis Markers : Caspase-3/7 activation and Annexin V staining.

- Reference Compounds : Compare with 5,7-dichloro-1H-indole-2-carboxylic acid derivatives, which show enhanced activity due to electron-withdrawing groups .

Advanced Mechanistic Studies

Q: How can researchers elucidate the mechanism of action for this compound’s anticancer activity? A:

- Target Identification :

- Pull-Down Assays : Use biotinylated analogs to isolate protein targets.

- Kinase Profiling : Screen against kinase libraries (e.g., EGFR, Aurora kinases).

- Pathway Analysis :

- Western Blotting : Assess phosphorylation status of MAPK/ERK or PI3K/AKT pathways.

- RNA-Seq : Identify differentially expressed genes post-treatment.

- Structural Modifications : Replace the benzyloxy group with electron-deficient substituents (e.g., nitro) to enhance DNA intercalation .

Safety and Handling

Q: What are the critical safety precautions for handling methyl 4-(benzyloxy)-7-chloro-1H-indole-2-carboxylate in the laboratory? A:

- Hazards : Acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3) .

- Protective Measures :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/volatiles.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Structure-Activity Relationship (SAR)

Q: How do substituent modifications at positions 4 and 7 influence biological activity? A:

Key Finding : Replacing the 7-chloro with a fluoro group (e.g., methyl 4-bromo-7-fluoro analog) improves selectivity for cancer cells .

Data Contradiction Analysis

Q: How should researchers address discrepancies in reported biological activity data for this compound? A:

- Experimental Variables :

- Cell Line Variability : Test across multiple lines (e.g., HT-29 vs. HepG2).

- Assay Conditions : Standardize incubation time (e.g., 48 vs. 72 hours) and serum concentration.

- Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.